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Chemical Profile & Suppliers

The table below summarizes the basic information for 6-Aminoindolin-2-one (CAS#: 150544-04-0) from

available chemical supplier catalogs [1].

Property Detail

CAS Number 150544-04-0

Chemical Name 6-Aminoindolin-2-one; 6-Aminooxindole; 6-Amino-2-oxoindoline; 6-Amino-2-

indolinone [1]

Molecular Formula C₈H₈N₂O [1]

Molecular Weight 148.16 g/mol [1]

Purity Available from suppliers at 97% to 99% or higher [1]

Appearance Brown to black solid [1]

Melting Point 200 °C (decomposes) [1]
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Property Detail

Predicted Boiling
Point

394.3 ± 42.0 °C [1]

Predicted pKa 14.24 ± 0.20 [1]

Analytical Methodologies

Here are detailed protocols for common characterization techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to determine the purity of the compound and to identify related substances.

Recommended Method: Linear Calibration Using Two Reference Substances (LCTRS). This
method provides a more accurate and reproducible prediction of retention times (tR) across different

HPLC systems and columns compared to the traditional Relative Retention (RR) method [2].
Principle: Based on thermodynamic theory, a linear relationship exists between the retention times of

compounds on different HPLC systems under the same chromatographic conditions. By using two
reference substances, a calibration line can be established to predict the tR of 6-Aminoindolin-2-one
with high accuracy [2].
Procedure:

Select Two Reference Substances: Choose two stable, well-characterized compounds with
retention times that bracket the expected retention time of your analyte.

Establish Standard Retention Time (StR): Run the two reference substances on multiple
(e.g., n≥5) different C18 columns under identical chromatographic conditions. Calculate the

arithmetic average of the tR for each reference substance; this average is its StR [2].
Perform Two-Point Calibration: On your specific laboratory HPLC system and column, inject

the two reference substances and measure their tR. Plot these measured tR values against
their pre-determined StR values to create a calibration curve [2].

Predict Analyte tR: Using the linear equation from your calibration curve, input the StR of 6-
Aminoindolin-2-one (determined from multi-column data) to calculate its predicted tR on your

system [2].
Validate: The method can be validated by checking the predicted tR of other known

compounds against their measured tR [2].
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The workflow for this method is outlined below.

Start LCTRS Method

Select Two Reference Substances

Establish StR on Multiple Columns

Run References on Local HPLC

Create Linear Calibration Curve

Predict Analyte tR using StR

Identify 6-Aminoindolin-2-one

Click to download full resolution via product page

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic structure of the compound and can be applied for

quantitative analysis based on the Beer-Lambert law [3] [4].
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Principle: The technique measures the amount of UV or visible light absorbed by a sample. The

absorption is related to the excitation of electrons to higher energy states, and the resulting spectrum
provides a fingerprint of the molecule's structure [3].

Instrument Setup:
Light Source: A combination of deuterium (UV) and tungsten/halogen (visible) lamps is typical

[3].
Wavelength Selector: A monochromator with a diffraction grating (≥1200 grooves/mm) is

recommended for precise wavelength selection [3].
Sample Holder: Use quartz cuvettes, as they are transparent to UV light. Plastic and glass

cuvettes are not suitable for UV range analysis [3].
Detector: A photomultiplier tube (PMT) is common for its high sensitivity, especially for low light

levels [3].
Procedure for Sample Analysis:

Prepare a solution of 6-Aminoindolin-2-one in a suitable solvent (e.g., ethanol or water).
Ensure the solvent itself does not absorb significantly in the wavelength range of interest [3] [4].

Fill a quartz cuvette with the pure solvent to use as a blank or reference and run a baseline
correction [3].

Replace the blank with your sample solution and obtain the absorption spectrum, typically from
200 nm to 400 nm or beyond [3].

Identify the wavelength of maximum absorption (λₘₐₓ) from the spectrum.
For quantitation, measure the absorbance at λₘₐₓ for a series of standard solutions to create a

calibration curve, adhering to the Beer-Lambert law (A = εlc) [3] [4].

The core components of a UV-Vis spectrophotometer and their workflow are illustrated in the diagram

below.

Light Source
(Deuterium/Tungsten)

Wavelength Selector
(Monochromator)

Sample in
Quartz Cuvette

Detector
(PMT, Photodiode) Computer & Display

Click to download full resolution via product page

Frequently Asked Questions & Troubleshooting

Q1: Why is my HPLC retention time for 6-Aminoindolin-2-one inconsistent between my lab and a

collaborator's?

A: Retention time shifts are common across different HPLC systems and columns. To improve

reproducibility, adopt the LCTRS method detailed above. This method accounts for variations in
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column chemistry and instrument dead volume, providing a more robust and reliable peak

identification metric than absolute retention time [2].

Q2: I am not getting a strong signal in my UV-Vis analysis. What could be wrong?

A: Consider these potential issues:

Incorrect Cuvette: You may be using a plastic or glass cuvette. Switch to a quartz cuvette for
any analysis involving UV light below ~350 nm [3].

Sample Concentration Too Low: The concentration of your solution might be outside the
detectable range. Concentrate your sample or use a cuvette with a longer path length [3].

Instrument Stray Light: At high absorbances, stray light within the spectrophotometer can lead
to inaccurate, low readings. Ensure your absorbance values are within the instrument's

validated linear range (typically below 2 AU for single monochromators). Diluting your sample
can help [4].

Q3: How can I confirm the identity of my compound beyond HPLC and UV-Vis?

A: The search results indicate that nuclear magnetic resonance (NMR) spectroscopy is a key
technique for structural confirmation. While not detailed in the results provided, it is a standard

method for verifying molecular structure. For 6-Aminoindolin-2-one, you would expect characteristic
signals in the ^1H NMR spectrum (e.g., in DMSO-d₆) for the amine protons (~4.97 ppm, broad singlet)

and aromatic protons in the 6.0-6.8 ppm range, among others [1].

Q4: The chemical data shows a melting point of 200 °C with decomposition. How should I handle this?

A: Decomposition at the melting point is not uncommon. When performing melting point

determination, note both the temperature at which the phase change begins and the temperature
range over which decomposition (often indicated by darkening of the sample) occurs. Use a sealed

capillary tube if possible, and report the observation as "200 °C (dec.)" [1].

Key Takeaways

For reliable HPLC identification, use the LCTRS method with two reference substances to predict
retention times, which minimizes errors from using different equipment [2].

For accurate UV-Vis analysis, always use a quartz cuvette and ensure your solvent is transparent
in the spectral range you are measuring [3].

The provided physical-chemical data, such as melting point and molecular weight, are crucial for
initial characterization and cross-verification of your sample [1].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://cmjournal.biomedcentral.com/articles/10.1186/s13020-017-0137-x
https://www.technologynetworks.com/analysis/articles/uv-vis-spectroscopy-principle-strengths-and-limitations-and-applications-349865
https://www.technologynetworks.com/analysis/articles/uv-vis-spectroscopy-principle-strengths-and-limitations-and-applications-349865
https://en.wikipedia.org/wiki/Ultraviolet%E2%80%93visible_spectroscopy
https://www.smolecule.com/products/s667192?utm_src=pdf-body
https://www.chemicalbook.com/ProductChemicalPropertiesCB7847507_EN.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB7847507_EN.htm
https://cmjournal.biomedcentral.com/articles/10.1186/s13020-017-0137-x
https://www.technologynetworks.com/analysis/articles/uv-vis-spectroscopy-principle-strengths-and-limitations-and-applications-349865
https://www.chemicalbook.com/ProductChemicalPropertiesCB7847507_EN.htm
https://www.smolecule.com/products/s667192?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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